molecular formula C20H19F3O B067956 1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one CAS No. 175205-28-4

1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

Cat. No.: B067956
CAS No.: 175205-28-4
M. Wt: 332.4 g/mol
InChI Key: NCTTXOGDBHGOMM-UHFFFAOYSA-N
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Description

1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one, also known as this compound, is a useful research compound. Its molecular formula is C20H19F3O and its molecular weight is 332.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Synthetic Applications

The compound 1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one belongs to a class of organic compounds known for their interesting chemical properties and synthetic utility. Research in this area focuses on the mechanisms of bond cleavage and synthesis techniques that can leverage the unique properties of such compounds.

For example, studies on the acidolysis of lignin model compounds reveal insights into the mechanism of β-O-4 bond cleavage, indicating the significance of γ-hydroxymethyl groups and the existence of a hydride transfer mechanism. These findings are crucial for understanding the degradation of lignin and developing new synthetic pathways for bio-based materials (T. Yokoyama, 2015) [https://consensus.app/papers/revisiting-mechanism-bond-cleavage-during-acidolysis-yokoyama/6144ef3073cb5a68ad2995ca6bc81bd5/?utm_source=chatgpt].

Another study demonstrates the use of metal cation-exchanged clay catalysts for organic synthesis, highlighting the versatility of such systems in promoting various reactions, including the alkylation of phenols and carbonyl-ene reactions. This research underscores the potential of these catalysts in the efficient synthesis of complex organic molecules (Jun-ichi Tateiwa & S. Uemura, 1997) [https://consensus.app/papers/organic-synthesis-metal-cationexchanged-clay-catalyst-tateiwa/bc5cfee2860b55f69e90e64c51bffcfb/?utm_source=chatgpt].

Pharmacological and Biological Research

This compound and related compounds also find applications in pharmacological research, exploring their potential as therapeutic agents. The trifluoromethyl group, in particular, is noted for enhancing the pharmacodynamic and pharmacokinetic properties of antitubercular agents, suggesting a pathway for the design of new antitubercular drugs (Sidharth Thomas, 1969) [https://consensus.app/papers/strategically-placed-trifluoromethyl-substituent-realm-thomas/aa556c6075f6553fb8d1e4fb27a58c0e/?utm_source=chatgpt].

Photoaffinity labeling techniques, which often utilize trifluoromethyl phenyl compounds, are critical in structural biology for investigating drug-target interactions and understanding the organization of biological systems. These methods provide insights into potential drug targets and transport processes, contributing to the development of new therapeutic strategies (E. Vodovozova, 2007) [https://consensus.app/papers/photoaffinity-labeling-application-biology-vodovozova/c8f84ce1c8635520b0685d2a54ffb35b/?utm_source=chatgpt].

Environmental and Ecotoxicological Studies

Research into the environmental fate and ecotoxicity of compounds related to this compound, such as alkylphenols and their derivatives, is crucial for understanding their impact on ecosystems and human health. Studies in this area focus on degradation processes, accumulation in environmental compartments, and potential endocrine-disrupting effects, providing essential data for regulatory measures and pollution control strategies (G. Ying, B. Williams, & R. Kookana, 2002) [https://consensus.app/papers/fate-alkylphenols-alkylphenol-review-ying/5bb4a6edfde05c948456b5419ed656fd/?utm_source=chatgpt].

Properties

IUPAC Name

1-[4-(2-methylpropyl)phenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3O/c1-14(2)13-16-3-8-17(9-4-16)19(24)12-7-15-5-10-18(11-6-15)20(21,22)23/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTTXOGDBHGOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381789
Record name 1-(4-isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-28-4
Record name 1-(4-isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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